7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine
Overview
Description
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrido[3,4-D]pyrimidine core with chlorine and amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine typically involves multiple steps, starting with the formation of the pyrido[3,4-D]pyrimidine core. This can be achieved through a cyclization reaction of appropriate precursors, such as aminopyridines and diketones, under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: 7-Benzyl-4-aminopyrido[3,4-D]pyrimidine
Substitution: Various substituted pyrido[3,4-D]pyrimidines
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine is used to study enzyme inhibition and protein interactions. It can serve as a probe to understand biological pathways and mechanisms.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target involved.
Comparison with Similar Compounds
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride
This comprehensive overview highlights the significance of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine in various fields, from scientific research to industrial applications
Properties
IUPAC Name |
7-benzyl-4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-13-11-6-7-19(8-10-4-2-1-3-5-10)9-12(11)17-14(16)18-13/h1-5H,6-9H2,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARXNIGUYDNRMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC(=N2)N)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609930 | |
Record name | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859825-79-9 | |
Record name | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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